1H-Pyrrolo[3,2-c]pyridin-2(3H)-one
Overview
Description
1H-Pyrrolo[3,2-c]pyridin-2(3H)-one is a heterocyclic compound that features a fused pyrrole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Mechanism of Action
Target of Action
The primary targets of 1H-Pyrrolo[3,2-c]pyridin-2(3H)-one are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors . This compound has shown potent activities against FGFR1, 2, and 3 . It has also been designed and synthesized as a colchicine-binding site inhibitor .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in the activation of downstream signaling . The compound inhibits this process, thereby preventing the abnormal activation of the FGFR signaling pathway .
Biochemical Pathways
The FGFR signaling pathway is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The compound’s action results in the inhibition of these pathways, specifically the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways .
Pharmacokinetics
It is noted that a compound with a low molecular weight would be an appealing lead compound, which is beneficial to the subsequent optimization . This suggests that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
In vitro, the compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells . These results demonstrate the molecular and cellular effects of the compound’s action.
Action Environment
It is known that the fgfr family has four distinct isoforms (fgfr1–4) found across various tissue types and expressed to different extents under varying conditions . This suggests that the compound’s action may be influenced by the specific tissue environment and the expression level of FGFRs.
Biochemical Analysis
Biochemical Properties
1H-Pyrrolo[3,2-c]pyridin-2(3H)-one has been reported to exhibit potent inhibitory activity against FGFR1, 2, and 3 . FGFRs are involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of the FGFR signaling pathway is associated with the progression and development of several cancers .
Cellular Effects
In vitro studies have shown that this compound can inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to FGFRs, leading to the inhibition of these receptors . This results in the disruption of downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrolo[3,2-c]pyridin-2(3H)-one typically involves the cyclization of appropriate precursors. One common method includes the condensation of 3-bromo-2-chloro-4-methyl-5-nitropyridine with dimethylformamide dimethyl acetal (DMF-DMA), followed by reductive cyclization using iron and acetic acid . This method provides a straightforward route to the desired heterocyclic core.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and scalable reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrolo[3,2-c]pyridin-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrrole or pyridine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic reagents are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
1H-Pyrrolo[3,2-c]pyridin-2(3H)-one has several scientific research applications:
Chemistry: It serves as a versatile building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a lead compound in drug discovery, particularly for targeting specific enzymes and receptors.
Industry: The compound is used in the development of agrochemicals and other industrially relevant materials
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: Another heterocyclic compound with a similar fused ring system but different biological activities.
1H-Pyrrolo[3,2-b]pyridine: Shares structural similarities but differs in its chemical reactivity and applications.
Uniqueness: 1H-Pyrrolo[3,2-c]pyridin-2(3H)-one is unique due to its specific ring fusion pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold in medicinal chemistry for designing novel therapeutic agents .
Properties
IUPAC Name |
1,3-dihydropyrrolo[3,2-c]pyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c10-7-3-5-4-8-2-1-6(5)9-7/h1-2,4H,3H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAUVSURSWJMKFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CN=C2)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10576948 | |
Record name | 1,3-Dihydro-2H-pyrrolo[3,2-c]pyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10576948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134682-54-5 | |
Record name | 1,3-Dihydro-2H-pyrrolo[3,2-c]pyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10576948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the crystal structure of 3-tert-butyl-3-hydroxy-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one?
A1: 3-tert-butyl-3-hydroxy-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one crystallizes in the orthorhombic system, specifically in the P212121 space group (no. 19). Its unit cell dimensions are: a = 7.5411(2) Å, b = 11.5148(2) Å, and c = 12.5370(2) Å, with a unit cell volume (V) of 1088.64(4) Å3. The crystal structure contains 4 molecules per unit cell (Z = 4). The refinement parameters are Rgt(F) = 0.0301 and wRref(F2) = 0.0826. The data was collected at a temperature (T) of 296 K. []
Q2: Can you describe a method for synthesizing a derivative of 1H-Pyrrolo[3,2-c]pyridin-2(3H)-one?
A2: One method utilizes a CuCl2-mediated direct oxidative coupling reaction to synthesize 1,3-dimethyl-3-(p-tolyl)-1H-pyrrolo[3,2-c]pyridin-2(3H)-one from N-methyl-N-(pyridin-4-yl)-2-(p-tolyl)propanamide. This approach offers a potential route to synthesize 3,3-disubstituted aza-oxindoles, a class of compounds exhibiting various biological activities, including anti-inflammatory properties and kinase inhibition. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.